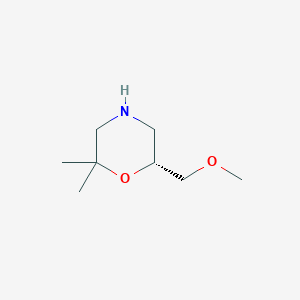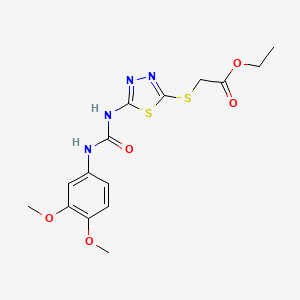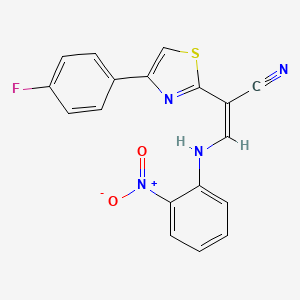
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile, also known as FTY720 or Fingolimod, is a synthetic compound that was first developed as an immunosuppressant drug. Fingolimod has been approved by the FDA for the treatment of multiple sclerosis and is currently being studied for its potential use in the treatment of other autoimmune diseases.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile involves the condensation of 4-fluorophenylthiazol-2-amine with 2-nitrophenylacetonitrile followed by the addition of acrylonitrile. The reaction is carried out under basic conditions to facilitate the formation of the desired product.
Starting Materials
4-fluorophenylthiazol-2-amine, 2-nitrophenylacetonitrile, acrylonitrile, base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 4-fluorophenylthiazol-2-amine and 2-nitrophenylacetonitrile in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the condensation reaction., Step 3: Heat the reaction mixture under reflux for several hours., Step 4: Add acrylonitrile to the reaction mixture and continue heating under reflux for several more hours., Step 5: Allow the reaction mixture to cool and then filter the resulting solid product., Step 6: Wash the solid product with a suitable solvent (e.g. ethanol) to remove any impurities., Step 7: Dry the solid product under vacuum to obtain the desired compound, (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile.
作用机制
Fingolimod works by binding to sphingosine 1-phosphate (S1P) receptors, which are found on the surface of immune cells. By binding to these receptors, fingolimod prevents immune cells from leaving the lymph nodes and entering the bloodstream, where they can cause inflammation and damage to the nervous system.
生化和生理效应
Studies have shown that fingolimod can reduce the number of circulating lymphocytes in the blood, and can also reduce the levels of inflammatory cytokines in the cerebrospinal fluid of patients with multiple sclerosis. Fingolimod has also been shown to have neuroprotective effects, possibly by reducing inflammation and promoting remyelination.
实验室实验的优点和局限性
One advantage of using fingolimod in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models and clinical trials. However, one limitation is that it can have off-target effects on other S1P receptors, which could potentially cause unwanted side effects.
未来方向
There are several potential future directions for the study of fingolimod. One area of research is the development of new formulations or delivery methods that could improve the effectiveness and safety of the drug. Another area of research is the investigation of fingolimod's potential use in the treatment of other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is ongoing research into the mechanisms underlying fingolimod's neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases.
科学研究应用
Fingolimod has been extensively studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases. In particular, it has been shown to be effective in reducing the relapse rate and delaying the progression of multiple sclerosis.
属性
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O2S/c19-14-7-5-12(6-8-14)16-11-26-18(22-16)13(9-20)10-21-15-3-1-2-4-17(15)23(24)25/h1-8,10-11,21H/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVMQAHOERWZEJ-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-Difluorophenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2586184.png)


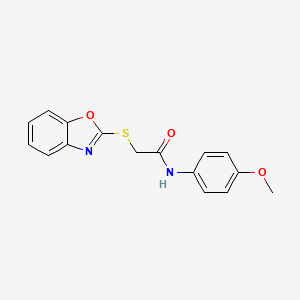
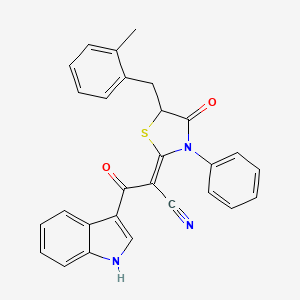
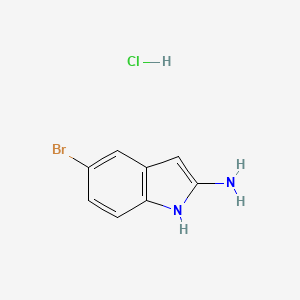
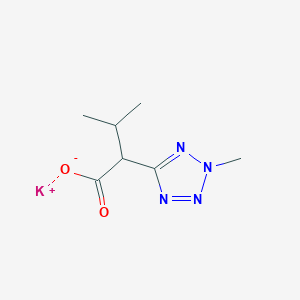
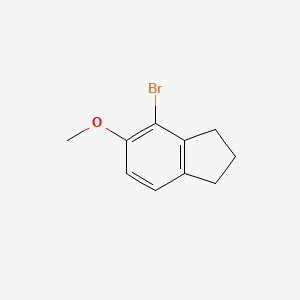
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2586199.png)
![7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2586200.png)
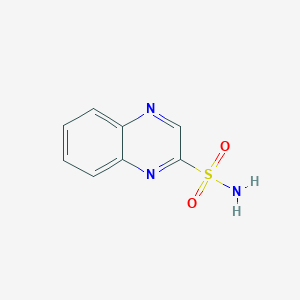
![2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid](/img/structure/B2586203.png)
